1: Gourd E. Derazantinib for intrahepatic cholangiocarcinoma. Lancet Oncol. 2018 Nov 22. pii: S1470-2045(18)30891-X. doi: 10.1016/S1470-2045(18)30891-X. [Epub ahead of print] PubMed PMID: 30473470.
2: Mazzaferro V, El-Rayes BF, Droz Dit Busset M, Cotsoglou C, Harris WP, Damjanov N, Masi G, Rimassa L, Personeni N, Braiteh F, Zagonel V, Papadopoulos KP, Hall T, Wang Y, Schwartz B, Kazakin J, Bhoori S, de Braud F, Shaib WL. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma. Br J Cancer. 2018 Nov 13. doi: 10.1038/s41416-018-0334-0. [Epub ahead of print] PubMed PMID: 30420614.